molecular formula C9H10Br2O B3075447 1-Bromo-4-((2-bromoethoxy)methyl)benzene CAS No. 103061-55-8

1-Bromo-4-((2-bromoethoxy)methyl)benzene

Cat. No.: B3075447
CAS No.: 103061-55-8
M. Wt: 293.98 g/mol
InChI Key: POKGBJBUMWQYHC-UHFFFAOYSA-N
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Description

1-Bromo-4-((2-bromoethoxy)methyl)benzene is an organic compound with the molecular formula C9H10Br2O It is a derivative of benzene, where a bromine atom and a bromoethoxy group are attached to the benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-((2-bromoethoxy)methyl)benzene typically involves the bromination of 4-((2-hydroxyethyl)methyl)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Chemical Reactions Analysis

1-Bromo-4-((2-bromoethoxy)methyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or alkanes.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-4-((2-bromoethoxy)methyl)benzene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

1-Bromo-4-((2-bromoethoxy)methyl)benzene can be compared with other similar compounds, such as:

    Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring. It is used as a precursor in organic synthesis and has similar reactivity.

    1-Bromo-4-methylbenzene: Another derivative of benzene with a bromine atom and a methyl group. It is used in the synthesis of various organic compounds.

    1-Bromo-2-((2-bromoethoxy)methyl)benzene: A positional isomer with the bromoethoxy group attached at a different position on the benzene ring.

Properties

IUPAC Name

1-bromo-4-(2-bromoethoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKGBJBUMWQYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-bromosuccinimide (272 mg, 1.53 mmol) in DCM (2.5 mL) was added to resin-bound triphenylphosphine (510 mg, 1.53 mEquiv, Fluka) in DCM (2.5 mL), and the reaction was stirred at rt for 10 min. A solution of 2-{[(4-bromophenyl)methyl]oxy}ethanol (139 mg, 0.601 mmol) in DCM (1.5 mL) was added to the reaction, and the residual alcohol was transferred with additional DCM (1.5 mL). The reaction vial was capped, wrapped in aluminum foil, and stirred at rt for 20 h. The reaction was filtered through a SPE cartridge (5 g silica) eluting with the following 10 mL fractions: DCM (fraction 1), 30% EtOAc/hexanes (fraction 2), and 50% EtOAc/hexanes (fraction 3) to give the title compound (87 mg, 49%). The product was characterized by 1H NMR (400 MHz) in CDCl3.
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step Two
Quantity
510 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
139 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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